molecular formula C12H9BrF6O2 B14677367 1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one CAS No. 34844-27-4

1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one

Cat. No.: B14677367
CAS No.: 34844-27-4
M. Wt: 379.09 g/mol
InChI Key: JDIURAZNDAPEBG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and hydroxy groups

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one can be achieved through several synthetic routes. One notable method involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent . This process employs primary or secondary amines as catalysts, with piperazine being the most effective. The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired product under mild conditions .

Chemical Reactions Analysis

1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

CAS No.

34844-27-4

Molecular Formula

C12H9BrF6O2

Molecular Weight

379.09 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4,4-trifluoro-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C12H9BrF6O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3

InChI Key

JDIURAZNDAPEBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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